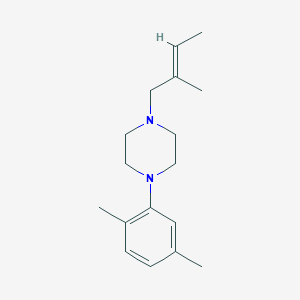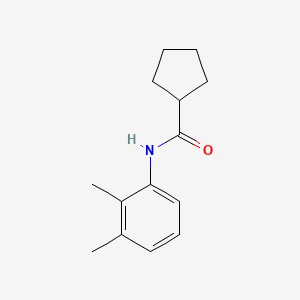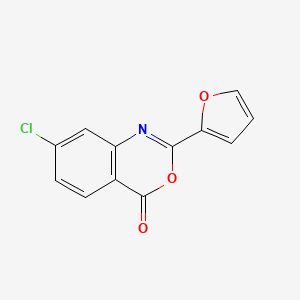![molecular formula C20H22N2O2 B5774781 N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5774781.png)
N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide, also known as AIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AIP is a type of acrylamide derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide involves its interaction with proteins and enzymes. N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide binds to proteins through the formation of hydrogen bonds and hydrophobic interactions, leading to the inhibition of protein function. N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide also inhibits enzymes by binding to the active site of the enzyme, preventing substrate binding and catalytic activity.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide has been found to exhibit various biochemical and physiological effects, including the inhibition of certain enzymes, such as acetylcholinesterase, and the induction of apoptosis in cancer cells. N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide has several advantages for use in lab experiments, including its high binding affinity towards proteins, its stability, and its ease of synthesis. However, N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide. One potential direction is the development of N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide-based biosensors for the detection of various proteins and biomolecules. Another direction is the development of N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to investigate the potential toxicity of N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide and its effects on human health.
Méthodes De Synthèse
The synthesis of N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide can be achieved using various methods, including the reaction of 4-isopropylphenylacetic acid with N-(3-aminophenyl)acrylamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then stirred for several hours at room temperature to obtain N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide in good yield.
Applications De Recherche Scientifique
N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and biosensors. N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide has been found to exhibit excellent binding properties towards proteins, making it a promising candidate for the development of protein-based biosensors. N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide has also been found to be an effective inhibitor of certain enzymes, making it a potential drug candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
(E)-N-(3-acetamidophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)17-10-7-16(8-11-17)9-12-20(24)22-19-6-4-5-18(13-19)21-15(3)23/h4-14H,1-3H3,(H,21,23)(H,22,24)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFVJSGPAKUFGK-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5774698.png)

![2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B5774713.png)
![2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5774714.png)


![2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine](/img/structure/B5774747.png)

![5-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5774750.png)


![ethyl 2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5774788.png)

